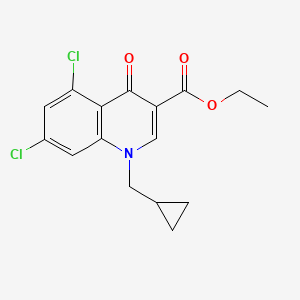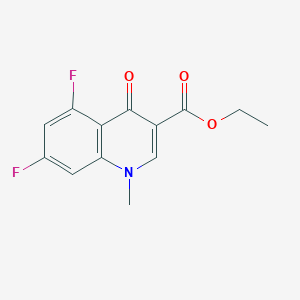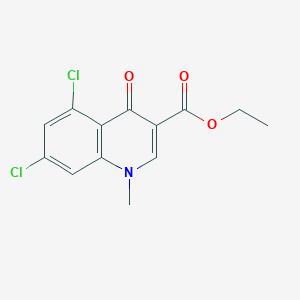
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is 339.0428987 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have demonstrated potent antiviral properties. Researchers have explored their efficacy against viral infections, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .
Anti-Inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Researchers continue to investigate its potential as an anti-inflammatory agent .
Analgesic Properties
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have shown analgesic effects. These compounds may act on pain receptors or alter pain perception pathways. Their use in pain management warrants further exploration .
Antimalarial Activity
Malaria remains a global health concern, and novel antimalarial agents are urgently needed. Some derivatives of this compound exhibit promising antimalarial activity. Researchers are investigating their mode of action and potential as part of combination therapies .
Antibacterial Potential
The compound has demonstrated antibacterial properties against various bacterial strains. It may serve as a scaffold for designing new antibiotics to combat drug-resistant bacteria. Researchers are optimizing its structure to enhance antibacterial efficacy .
Potential Neurodegenerative Disease Treatment
Preliminary studies suggest that ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives could play a role in treating neurodegenerative diseases like Alzheimer’s. Their ability to modulate neuronal pathways and protect against neurotoxicity is under investigation .
In addition to these six applications, the compound may find use in cardiovascular drugs, insecticides, fungicides, and herbicides. However, further research is needed to fully explore its potential in these areas . Keep in mind that while the compound shows promise, rigorous testing and clinical trials are essential before any practical applications can be realized.
Propriétés
IUPAC Name |
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-22-16(21)11-8-19(7-9-3-4-9)13-6-10(17)5-12(18)14(13)15(11)20/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMOFQGHTKVATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450416.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)
![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)

![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)

![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)